4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
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Overview
Description
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazol-5-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of piperidine with 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde under basic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s triazole moiety can interact with active site residues of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar in structure but with an ethanamine group instead of a piperidine ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring but with a carboxylate group.
Uniqueness
4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C10H18N4/c1-2-14-10(12-8-13-14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
VPFJPJCDQMRRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC2CCNCC2 |
Origin of Product |
United States |
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